![molecular formula C20H20N2O3 B2695800 3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide CAS No. 946340-37-0](/img/structure/B2695800.png)
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylisoxazole group, and a propanamide backbone
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling. One common method involves the following steps:
Preparation of 4-methoxyphenyl acetic acid: This can be synthesized from 4-methoxybenzyl chloride through a Grignard reaction followed by oxidation.
Synthesis of 5-phenylisoxazole: This can be achieved through the cyclization of phenylhydrazine with ethyl acetoacetate.
Coupling Reaction: The final step involves coupling the 4-methoxyphenyl acetic acid with 5-phenylisoxazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and phenylisoxazole groups can contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-hydroxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its methoxy group can influence its solubility and reactivity, while the phenylisoxazole group can affect its binding interactions with biological targets.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-7-15(8-11-18)9-12-20(23)21-14-17-13-19(25-22-17)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKZBVPQVTBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate](/img/structure/B2695719.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)

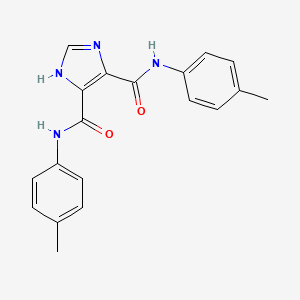
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695727.png)
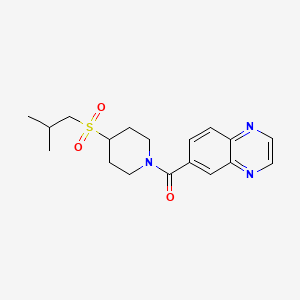

![5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
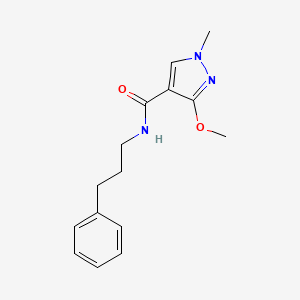
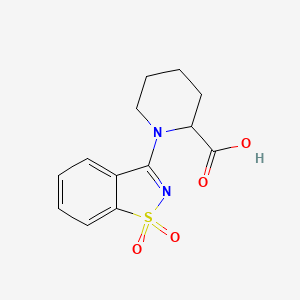
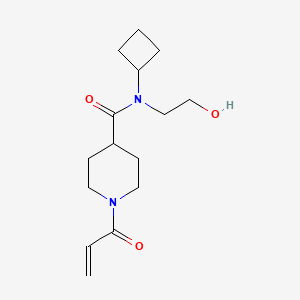
![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)
